molecular formula C11H20Si B14529528 Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane CAS No. 62438-65-7

Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane

Cat. No.: B14529528
CAS No.: 62438-65-7
M. Wt: 180.36 g/mol
InChI Key: JOJFERCNCUZTNR-UHFFFAOYSA-N
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Description

Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane is an organosilicon compound with the chemical formula C_11H_20Si. It is a colorless liquid that is used in various chemical reactions and applications due to its unique structural properties. The compound features a cyclopentadiene ring substituted with a trimethylsilyl group and an isopropyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane can be synthesized through the reaction of trimethylsilyl chloride with sodium cyclopentadienide. The reaction proceeds as follows:

(CH3)3SiCl+NaC5H5C5H5Si(CH3)3+NaCl(CH_3)_3SiCl + NaC_5H_5 \rightarrow C_5H_5Si(CH_3)_3 + NaCl (CH3​)3​SiCl+NaC5​H5​→C5​H5​Si(CH3​)3​+NaCl

This reaction typically occurs in an inert atmosphere to prevent the oxidation of the reactants and products. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The product is then purified through distillation or recrystallization to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

    Reduction: Lithium aluminum hydride (LiAlH_4)

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)

Major Products Formed

    Oxidation: Silanols, siloxanes

    Reduction: Various substituted silanes

    Substitution: Functionalized cyclopentadienes

Scientific Research Applications

Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and organometallic compounds.

    Biology: Employed in the study of biological pathways involving silicon-containing compounds.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can undergo sigmatropic shifts, where the silyl group migrates from one carbon atom to another within the cyclopentadiene ring. This migration is facilitated by the unique electronic properties of the silicon atom, which can stabilize transition states and intermediates during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl cyclopentadiene: Similar structure but without the isopropyl group.

    Cyclopentadienyl complexes: Various metal complexes with cyclopentadienyl ligands.

    Cycloalkanes: Saturated cyclic hydrocarbons with similar ring structures.

Uniqueness

Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane is unique due to the presence of both a trimethylsilyl group and an isopropyl group on the cyclopentadiene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

62438-65-7

Molecular Formula

C11H20Si

Molecular Weight

180.36 g/mol

IUPAC Name

trimethyl-(1-propan-2-ylcyclopenta-2,4-dien-1-yl)silane

InChI

InChI=1S/C11H20Si/c1-10(2)11(12(3,4)5)8-6-7-9-11/h6-10H,1-5H3

InChI Key

JOJFERCNCUZTNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C=CC=C1)[Si](C)(C)C

Origin of Product

United States

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